molecular formula C10H14N2O5 B1664243 1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione CAS No. 136451-98-4

1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione

Cat. No. B1664243
M. Wt: 242.23 g/mol
InChI Key: NRDGYJVGNAAHDO-ZXFLCMHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 73209 is a nucleoside analog of the oxetanocin family. It originates from a class of compounds that inhibit viral DNA synthesis. A-73209 appears to be a potent and selective agent against varicella-zoster virus and herpes simplex virus infections.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Carbocyclic Analogues : This compound has been utilized in the synthesis of carbocyclic 4'-C-Hydroxymethyl analogues of various nucleosides, demonstrating its versatility in nucleoside analogue synthesis (Hřebabecký & Holý, 2000).

  • Formation of Novel Compounds : The compound has played a role in the formation of unique chemical structures, such as in the synthesis of 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (Barakat et al., 2016).

  • Phosphonated Carbocyclic Nucleosides : It has been used in the synthesis of enantiomerically pure phosphonated carbocyclic 2'-Oxa-3'-Azanucleosides, indicating its importance in developing nucleoside analogues (Romeo et al., 2014).

Structural Characterization

  • Crystal Structure Analysis : The compound has been instrumental in the analysis of crystal structures, aiding in the understanding of molecular configurations in various chemical compounds (Li, Xiao & Yang, 2014).

  • X-ray Crystallography : It has been used in studies involving X-ray crystallography, providing insights into molecular structures and formations (Percino et al., 2007).

Biological and Chemical Analysis

  • Bioactive Compound Synthesis : The compound has been employed in the synthesis of bioactive compounds with potential applications in areas like antimicrobial, photoluminescence, and molecular docking studies (Mohan et al., 2020).

  • Hypotensive Activity Research : Research has been conducted using derivatives of this compound to study their hypotensive activities, revealing potential medical applications (Kataev et al., 2014).

  • Optical and Nonlinear Optical Studies : The compound has been a part of studies focusing on optical, nonlinear optical, and drug discovery applications, highlighting its significance in advanced materials research (Kochia et al., 2019).

properties

CAS RN

136451-98-4

Product Name

1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-5-2-12(10(16)11-8(5)15)9-6(3-13)7(4-14)17-9/h2,6-7,9,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7-,9-/m1/s1

InChI Key

NRDGYJVGNAAHDO-ZXFLCMHBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H](O2)CO)CO

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(O2)CO)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(O2)CO)CO

Appearance

Solid powder

Other CAS RN

136451-98-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(3',4'-bis(hydroxymethyl)-2'-oxetanyl)-5-methyluracil
A 73209
A-73209

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione
Reactant of Route 2
1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione
Reactant of Route 3
1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione
Reactant of Route 4
1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione
Reactant of Route 5
1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione
Reactant of Route 6
1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione

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